molecular formula C14H24N2O4 B11932932 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

Cat. No.: B11932932
M. Wt: 284.35 g/mol
InChI Key: NENPYTRHICXVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexene ring.

    Functional Group Addition: Various functional groups, such as acetamido and amino groups, are added to the cyclohexene ring.

    Ether Formation: The pentan-3-yloxy group is introduced through an etherification reaction.

    Final Product: The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid involves inhibition of the neuraminidase enzyme. This enzyme is essential for the replication of influenza viruses. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid is unique due to its specific structure and its role as a metabolite of oseltamivir. Its ability to inhibit neuraminidase makes it a valuable compound in antiviral research and therapy .

Properties

IUPAC Name

4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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